molecular formula C5H10IN3 B14447597 1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide CAS No. 73231-60-4

1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide

Cat. No.: B14447597
CAS No.: 73231-60-4
M. Wt: 239.06 g/mol
InChI Key: MNJHRUDJLLIASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethenyl-substituted hydrazine with a methyl-substituted nitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to undergo redox reactions and participate in nucleophilic substitution makes it a versatile agent in both chemical and biological systems .

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide stands out due to its ethenyl group, which imparts unique reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

CAS No.

73231-60-4

Molecular Formula

C5H10IN3

Molecular Weight

239.06 g/mol

IUPAC Name

1-ethenyl-4-methyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide

InChI

InChI=1S/C5H9N3.HI/c1-3-8-5-7(2)4-6-8;/h3-4H,1,5H2,2H3;1H

InChI Key

MNJHRUDJLLIASE-UHFFFAOYSA-N

Canonical SMILES

CN1C[NH+](N=C1)C=C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.